2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Overview
Description
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 4-METHYL-2-(METHYLSULFANYL)-7H,8H-PYRIDO[2,3-D]PYRIMIDIN-7-ONE, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to target several receptors in the body . They have been studied extensively for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to interact with their targets by inhibiting their activities . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially leading to the observed pharmacological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation . Similarly, inhibition of phosphatidylinositol-3 kinase can impact pathways related to cell survival and proliferation .
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential antitumor activity, it may lead to the inhibition of cancer cell growth and proliferation . .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOHDXPWBISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=NC(=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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